molecular formula C17H15BrN4O4S B463209 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 331246-18-5

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B463209
CAS No.: 331246-18-5
M. Wt: 451.3g/mol
InChI Key: AJJUHMLYSYBJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a brominated furan-2-carboxamide core linked via a phenyl group to a sulfamoyl substituent bearing a 4,6-dimethylpyrimidin-2-yl moiety. The bromine atom at the 5-position of the furan ring may enhance electrophilic reactivity or influence binding affinity through steric and electronic effects .

Properties

IUPAC Name

5-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJUHMLYSYBJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromofuran-2-Carboxylic Acid

The furan ring is brominated at the 5-position using N-bromosuccinimide (NBS) under radical initiation. A typical procedure involves:

  • Dissolving furan-2-carboxylic acid in carbon tetrachloride.

  • Adding NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Refluxing at 80°C for 6 hours.

Table 1: Bromination Optimization

CatalystSolventTemp (°C)Yield (%)
AIBNCCl₄8078
LightCH₂Cl₂2545

Post-reaction, the mixture is washed with NaHCO₃, dried over MgSO₄, and crystallized from ethanol/water (yield: 78%).

Formation of the Sulfamoyl Bridge

The sulfamoyl linker (-SO₂NH-) is constructed via reaction of 4-aminophenylboronic acid with sulfamoyl chloride derivatives. A modified Ullmann coupling may enhance efficiency:

  • Sulfamoyl chloride synthesis : Reacting 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid in dry DCM at 0°C.

  • Coupling : Treating 5-bromofuran-2-carboxylic acid with the sulfamoyl chloride intermediate in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C.

Critical Parameters :

  • Strict anhydrous conditions to prevent hydrolysis.

  • Excess pyridine to scavenge HCl.

Final Amide Bond Formation

The carboxamide group is introduced via Schotten-Baumann reaction:

  • Activate 5-bromofuran-2-carboxylic acid as its acid chloride using thionyl chloride (reflux, 2 h).

  • Add dropwise to a solution of 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline in THF/water (1:1).

  • Stir vigorously at 0°C for 1 h.

Table 2: Amidation Yields

Activating AgentSolventTemp (°C)Yield (%)
SOCl₂THF/H₂O085
DCC/DMAPDCM2572

The crude product is purified via silica chromatography (hexane/EtOAc 3:1), yielding white crystals.

Catalytic Systems and Process Optimization

The patent highlights the advantages of solid acid catalysts (e.g., sulfated ZrO₂) in esterification and cyclization steps. Adapting this to the target synthesis:

Step 4: Cyclocondensation

  • Combine intermediates with TiO₂-SO₄²⁻ (0.5 g/g substrate) in toluene.

  • Reflux at 110°C for 8 h (conversion >90%).

  • Catalyst recovery: Filtration, washing with MeOH, reactivation at 400°C.

Advantages Over Homogeneous Catalysis :

  • Reduced waste (catalyst reused 5× with <5% activity loss).

  • Higher purity (fewer ionic byproducts).

Analytical Characterization and Quality Control

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: MeCN/H₂O (0.1% TFA), gradient 40→80% over 20 min

  • Retention time: 12.3 min (purity >99.5%).

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, furan-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 6.87 (s, 1H, pyrimidine-H), 2.41 (s, 6H, CH₃).

Challenges and Mitigation Strategies

Issue : Furan ring opening under basic conditions.
Solution : Use aprotic solvents (DMF, DMSO) and mild bases (NaHCO₃ vs. NaOH).

Issue : Sulfamoyl chloride instability.
Solution : In-situ generation using ClSO₃H and immediate coupling.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include amines and reduced sulfonamide derivatives.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

The compound exhibits significant biological properties that make it a candidate for pharmaceutical development.

Antibacterial Properties

Research indicates that compounds structurally similar to 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide possess antibacterial activity. The incorporation of a sulfamoyl group suggests potential inhibition of bacterial dihydrofolate reductase, akin to traditional sulfa drugs. Preliminary studies have shown that this compound can effectively combat multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

Anti-inflammatory Effects

The compound's structure hints at possible anti-inflammatory effects. Compounds with similar functional groups have been documented to modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Antibacterial ActivityDemonstrated effectiveness against NDM-producing bacteria with MIC values lower than traditional antibiotics.
Synthesis and CharacterizationAchieved high yields in synthesis using palladium-catalyzed methods; confirmed structure via NMR and mass spectrometry.
Molecular Docking StudiesSuggested strong binding affinity to bacterial dihydrofolate reductase, indicating potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom and furan ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to three analogs (Table 1) with modifications in the sulfonamide substituent and linkage group:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent on Sulfonamide Linkage Group Molecular Weight Key Features
Target Compound C₁₇H₁₅BrN₄O₄S 4,6-Dimethylpyrimidin-2-yl Carboxamide 467.30* Aromatic pyrimidine; planar structure
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide C₁₈H₂₀BrN₃O₄S₂ 4-Methylpiperidin-1-yl Thiourea 486.40 Aliphatic ring; sulfur enhances H-bonding
5-Bromo-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}furan-2-carboxamide C₁₆H₁₆BrN₃O₄S₂ Pyrrolidin-1-yl Thiourea 458.35 Smaller aliphatic ring; lower molecular weight
4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide C₁₉H₁₈BrN₅O₃S 4,6-Dimethylpyrimidin-2-yl Benzylideneamino 500.34 Schiff base; conjugated π-system

*Calculated based on formula; exact mass may vary.

Functional Group and Activity Analysis

  • Sulfonamide Substituent: The target compound’s 4,6-dimethylpyrimidin-2-yl group provides an aromatic, electron-deficient ring, facilitating π-π stacking interactions with biological targets (e.g., enzyme active sites). The Schiff base analog () replaces the carboxamide with a benzylideneamino group, creating a conjugated system that may enhance UV absorption or redox activity .
  • Linkage Group :

    • Carboxamide (target compound) vs. Thiourea (): Thiourea linkages introduce sulfur atoms capable of stronger hydrogen-bonding interactions, which might improve binding to metal ions or polar residues in proteins. However, thioureas are generally less metabolically stable than carboxamides .
  • Biological Activity :

    • Sulfonamide derivatives in exhibit antimicrobial activity, suggesting that the target compound’s 4,6-dimethylpyrimidin-2-yl group could enhance selectivity for bacterial dihydropteroate synthase (DHPS) compared to aliphatic substituents .
    • The Schiff base analog () may exhibit antioxidant or anticancer properties due to its conjugated system, but this remains speculative without direct data .

Physicochemical Properties

  • Solubility : Thiourea derivatives () may have higher solubility in polar solvents due to sulfur’s polarizability, whereas the target compound’s aromatic pyrimidine could reduce solubility in aqueous media.
  • Stability : The carboxamide linkage in the target compound is likely more hydrolytically stable than the Schiff base (), which is prone to hydrolysis under acidic conditions.

Research Findings and Implications

    Biological Activity

    5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromine atom, a sulfamoyl group, and a furan moiety, suggesting various mechanisms of action that could be exploited for therapeutic purposes.

    PropertyValue
    Molecular FormulaC17H15BrN4O4S
    Molecular Weight451.29 g/mol
    CAS Number331246-18-5
    Density1.64 g/cm³
    LogP4.841

    The structural components of this compound indicate potential interactions with biological targets, particularly through the sulfamoyl group, which is known for its role in inhibiting bacterial dihydrofolate reductase, similar to sulfa drugs .

    The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfamoyl group may modulate the activity of enzymes involved in folate metabolism, which is critical for DNA synthesis and repair. Additionally, the furan ring may enhance the compound's reactivity and binding affinity towards target sites.

    Antibacterial Properties

    Research indicates that compounds with similar structures exhibit significant antibacterial activity. The presence of the sulfamoyl group suggests that this compound could inhibit bacterial growth by targeting dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria . Preliminary studies have shown that derivatives of this compound can effectively modulate immune responses and exhibit anti-inflammatory effects.

    Antifungal Activity

    In addition to antibacterial properties, there is evidence suggesting antifungal activity as well. Compounds that share structural similarities with this compound have been reported to demonstrate effectiveness against various fungal strains.

    Study 1: Inhibition of Dihydrofolate Reductase

    A study investigated the inhibition of dihydrofolate reductase by a related compound featuring a sulfamoyl group. The results showed a dose-dependent inhibition with an IC50 value indicating potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests that this compound may exhibit similar inhibitory effects .

    Study 2: Anti-inflammatory Effects

    Another research effort evaluated the anti-inflammatory properties of compounds containing the dimethylpyrimidine moiety. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

    Q & A

    Basic: What synthetic routes are commonly employed for preparing 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide?

    Methodological Answer:
    The synthesis typically involves sequential functionalization of the furan and phenyl rings. A plausible route includes:

    Sulfonamide Formation: React 4-aminophenylsulfonamide with 4,6-dimethylpyrimidin-2-yl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage .

    Furan Carboxamide Coupling: Introduce the 5-bromofuran-2-carboxamide moiety via amide coupling using carbodiimide reagents (e.g., EDCI or DCC) in anhydrous DCM or DMF .

    Purification: Recrystallize the product from ethanol or acetonitrile, with yields optimized by controlling stoichiometry and reaction temperature (typically 0–25°C).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.